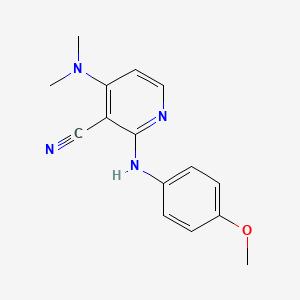
4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile (DMAMAN) is an organic compound that is a derivative of nicotinonitrile, a component of nicotine. DMAMAN has been studied for its potential use in a variety of scientific fields, including medicinal chemistry, drug delivery, and biochemistry.
Scientific Research Applications
Application in Coronary Vasodilation
4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile, though not directly studied, is related to similar compounds such as 3-dimethylamino-1,1,2-tris (4-methoxyphenyl)-1-propene hydrochloride (WIN 5494), which have been evaluated for their potential as coronary vasodilators. A clinical study on patients with angina pectoris using WIN 5494 did not show significant changes in exercise tolerance or trinitrin consumption, highlighting the importance of controlled studies in assessing antianginal drugs (Sandler, 1960).
Use in Liquid Chromatographic Separation
4-Dimethylamino-1-naphthoyl nitrile, a similar compound to this compound, has been developed as a sensitive derivatization reagent for the liquid chromatographic separation of hydroxyl compounds. This reagent allows for effective condensation with hydroxyl compounds and has a high sensitivity for fluorescence detection, demonstrating its utility in analytical chemistry (Goto et al., 1981).
Optoelectronic Device Applications
Triphenylamine-based derivatives with dimethylamino substituents, closely related to this compound, have been synthesized and characterized for their application in optoelectronic devices. These materials exhibit significant electrochromic behaviors and are used in electrochromic devices for their high coloration efficiency and electrochemical stability (Wu et al., 2019).
Application in Quantifying Proanthocyanidin Content
The compound 4-(dimethylamino)cinnamaldehyde (DMAC), similar to the compound , is used in the DMAC assay for quantifying proanthocyanidin content in cranberry products. This assay helps in better standardization of bioactive components in functional cranberry foods, aiding in establishing dosage guidelines (Krueger et al., 2016).
Application in Analgesics
Derivatives of compounds similar to this compound, such as 4-aryl-4-(dimethylamino)cyclohexan-1-ones, have been studied for their potential as analgesics. These compounds exhibit narcotic antagonist activity and show promise as potent analgesics (Lednicer et al., 1981).
properties
IUPAC Name |
4-(dimethylamino)-2-(4-methoxyanilino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-19(2)14-8-9-17-15(13(14)10-16)18-11-4-6-12(20-3)7-5-11/h4-9H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTMPBVITSBDSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

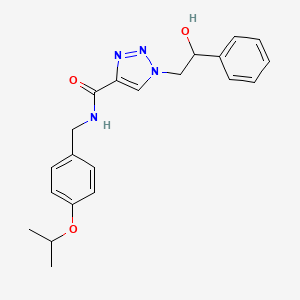
![N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2357836.png)
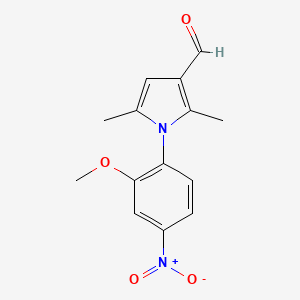
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2357838.png)
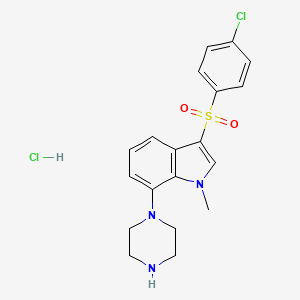
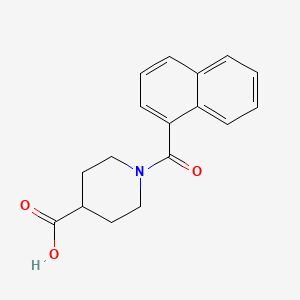
![6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one](/img/structure/B2357841.png)
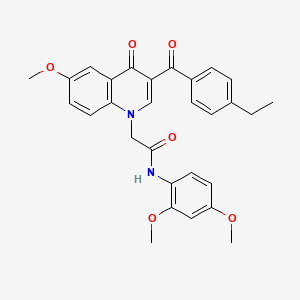
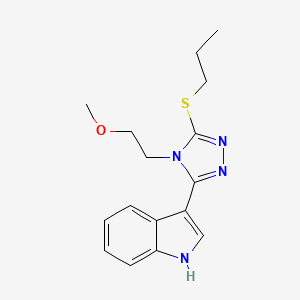
![3-Thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2357845.png)
![3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2357849.png)
![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2357850.png)
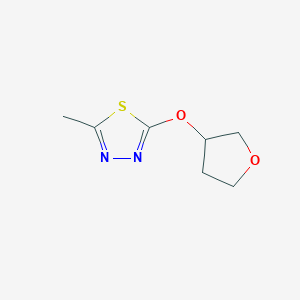
![(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2357854.png)